REACTION_CXSMILES
|
[OH-:1].[Na+].[NH:3]([CH2:7][CH2:8][OH:9])[CH2:4][CH2:5][OH:6].[O:10]=O.[Na][Na]>[Cu].O>[NH:3]([CH2:7][C:8]([OH:10])=[O:9])[CH2:4][C:5]([OH:1])=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
Copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
all stirred into a stainless steel autoclave reactor (AISI 316) with a 1 liter capacity
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then, and while still stirring
|
Type
|
CUSTOM
|
Details
|
is started until 170° C.
|
Type
|
CUSTOM
|
Details
|
the oxygen consumed
|
Type
|
STIRRING
|
Details
|
The suspension is continuously stirred for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
FILTRATION
|
Details
|
filtered with suction with Buchner and Kitasato
|
Name
|
|
Type
|
product
|
Smiles
|
N(CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |